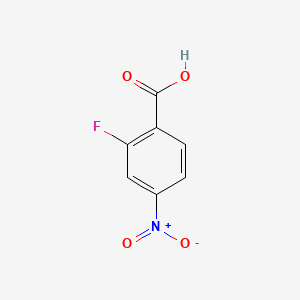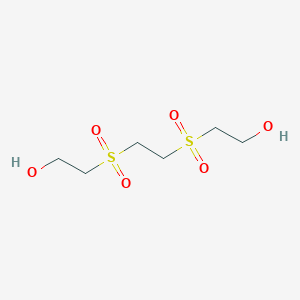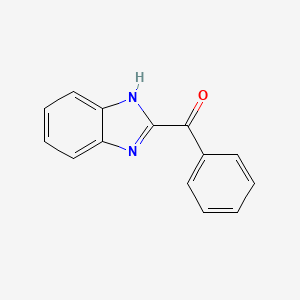
4-甲酰基-1H-吡咯-2-羧酸乙酯
概述
描述
Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a formyl group at the 4-position and an ethyl ester group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and proteomics research .
科学研究应用
Ethyl 4-formyl-1H-pyrrole-2-carboxylate is widely used in scientific research due to its versatility as a building block. Some of its applications include:
Proteomics Research: It serves as a pyrrole building block for the synthesis of complex molecules used in the study of proteins and their functions.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Organic Synthesis: Its reactivity makes it valuable in the synthesis of heterocyclic compounds and other organic molecules.
作用机制
Target of Action
Ethyl 4-formyl-1H-pyrrole-2-carboxylate is primarily used as a building block in proteomics research . .
Biochemical Pathways
As a building block in proteomics research, it may be involved in the synthesis of complex proteins or peptides . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
It is known that the compound is miscible with ethyl acetate , which suggests that it may have good solubility in organic solvents. This could potentially affect its bioavailability and distribution within the body.
Action Environment
The action of ethyl 4-formyl-1H-pyrrole-2-carboxylate can be influenced by environmental factors. For instance, it is known to be incompatible with steel and aluminum , which could affect its stability and efficacy in certain environments. Additionally, its solubility in ethyl acetate suggests that it may be affected by the presence of organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is formylated . The reaction typically involves the use of reagents such as phosphorus oxychloride and dimethylformamide under controlled conditions to introduce the formyl group at the 4-position of the pyrrole ring.
Industrial Production Methods
In industrial settings, the production of ethyl 4-formyl-1H-pyrrole-2-carboxylate may involve large-scale Vilsmeier-Haack reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反应分析
Types of Reactions
Ethyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: It can react with aromatic amines to form azomethines (Schiff bases) under reflux conditions in solvents like ethanol.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Condensation: Aromatic amines, ethanol, reflux conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvent.
Oxidation: Potassium permanganate, aqueous conditions.
Major Products
Azomethines: Formed from condensation with aromatic amines.
Alcohols: Formed from reduction of the formyl group.
Carboxylic Acids: Formed from oxidation of the formyl group.
相似化合物的比较
Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has additional methyl groups at the 3 and 5 positions, which can influence its reactivity and applications.
4-Acetamidopyrrole-2-carboxylate: This compound has an acetamido group instead of a formyl group, leading to different chemical properties and uses.
The uniqueness of ethyl 4-formyl-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research.
属性
IUPAC Name |
ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSAWXIWWNJTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313577 | |
| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-57-0 | |
| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7126-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

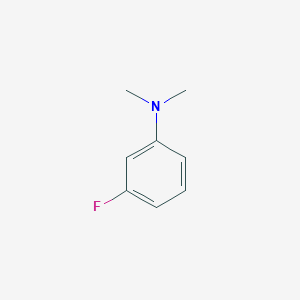

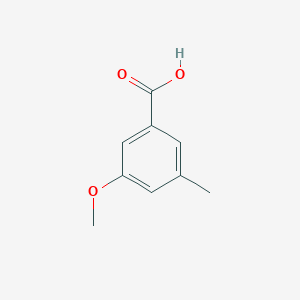


![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
